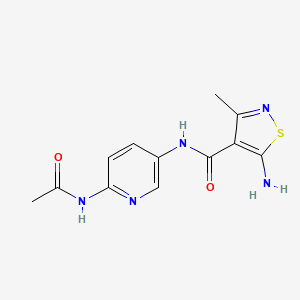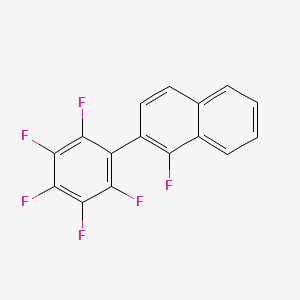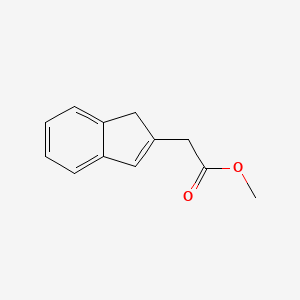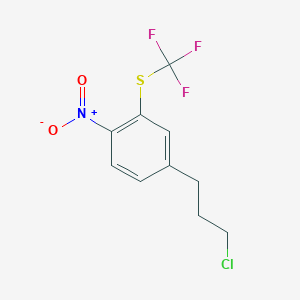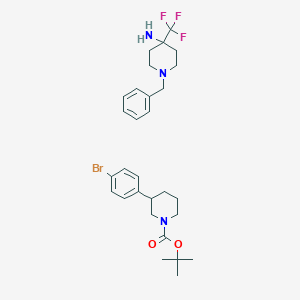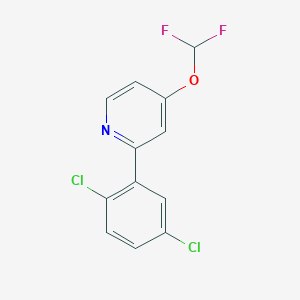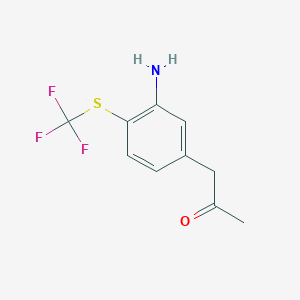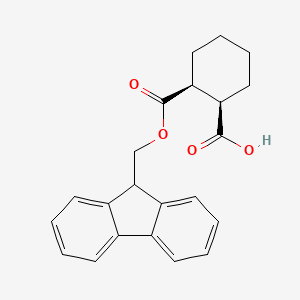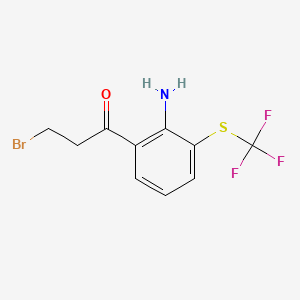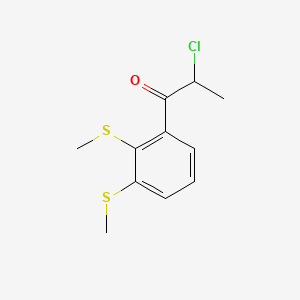
1-(2,3-Bis(methylthio)phenyl)-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Bis(methylthio)phenyl)-2-chloropropan-1-one is an organic compound characterized by the presence of a chloropropanone group attached to a phenyl ring substituted with two methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Bis(methylthio)phenyl)-2-chloropropan-1-one typically involves the chlorination of 1-(2,3-Bis(methylthio)phenyl)propan-2-one. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Bis(methylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dichloromethane), mild heating.
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetic acid, dichloromethane).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products:
Substitution: Corresponding substituted products (e.g., amines, thiols).
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Scientific Research Applications
1-(2,3-Bis(methylthio)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Bis(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with molecular targets through its reactive functional groups. The chloropropanone moiety can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The methylthio groups may also contribute to the compound’s biological activity by interacting with specific molecular pathways.
Comparison with Similar Compounds
1-(2,3-Bis(methylthio)phenyl)propan-2-one: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Chloro-1-(2,3-dimethylphenyl)propan-1-one: Similar structure but with methyl groups instead of methylthio groups, affecting its chemical reactivity and biological activity.
1-(2,3-Dimethylphenyl)-2-chloropropan-1-one: Similar structure but without the sulfur atoms, leading to different chemical and biological properties.
Uniqueness: 1-(2,3-Bis(methylthio)phenyl)-2-chloropropan-1-one is unique due to the presence of both chlorine and methylthio groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H13ClOS2 |
|---|---|
Molecular Weight |
260.8 g/mol |
IUPAC Name |
1-[2,3-bis(methylsulfanyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H13ClOS2/c1-7(12)10(13)8-5-4-6-9(14-2)11(8)15-3/h4-7H,1-3H3 |
InChI Key |
BCEAOHDECIZMDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C(=CC=C1)SC)SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


